molecular formula C18H24N6O4 B2943141 methyl 2-(3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 1013989-89-3

methyl 2-(3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Cat. No. B2943141
CAS RN: 1013989-89-3
M. Wt: 388.428
InChI Key: QHBQHQVOGKKCGH-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C18H24N6O4 and its molecular weight is 388.428. The purity is usually 95%.
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Scientific Research Applications

Potential Carcinostatics and Inhibitors

Research on purinyl derivatives has indicated their significance as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), which is crucial for cellular energy transfer and signal transduction. Such compounds could have implications in designing carcinostatic agents targeting specific pathways involved in cancer cell proliferation (Wanner, Hageman, Koomen, & Pandit, 1978).

Synthesis of Higher-Carbon Sugars

The extension of sugar chains through reactions with enolate anions showcases the utility of certain acetate derivatives in synthesizing higher-carbon sugars, which are valuable in developing novel oligosaccharides with potential therapeutic applications (Horton & Liav, 1972).

Building Blocks for Heterocyclic Compounds

Compounds similar to the one have been used as building blocks in synthesizing new heterocyclic compounds, such as pyrazolo[4,3-c]pyridin-3-ones, which have a range of potential pharmacological activities (Prezent, Ruban, Baranin, & Bubnov, 2016).

Antioxidants from Natural Sources

Derivatives of methyl acetates found in natural products, like red seaweed, have shown potential as antioxidants. These compounds, through their structure-activity relationship, offer insights into developing new antioxidants for pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).

Corrosion Inhibitors

Bipyrazolic derivatives, related in structure to the query compound, have been synthesized and evaluated as highly effective corrosion inhibitors for steel in acidic solutions. Such studies reveal the potential of these compounds in industrial applications to prevent metal corrosion (Missoum, Guendouz, Boussalah, Hammouti, Chetouani, Taleb, Aouniti, & Ghalem, 2013).

properties

IUPAC Name

methyl 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-7-8-22-14-15(19-17(22)24-12(4)10(2)11(3)20-24)21(5)18(27)23(16(14)26)9-13(25)28-6/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQHQVOGKKCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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